Di-tert-butyl dicarbonate

Catalog No.
S577323
CAS No.
24424-99-5
M.F
C10H18O5
M. Wt
218.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-tert-butyl dicarbonate

CAS Number

24424-99-5

Product Name

Di-tert-butyl dicarbonate

IUPAC Name

tert-butyl (2-methylpropan-2-yl)oxycarbonyl carbonate

Molecular Formula

C10H18O5

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C10H18O5/c1-9(2,3)14-7(11)13-8(12)15-10(4,5)6/h1-6H3

InChI Key

DYHSDKLCOJIUFX-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)OC(=O)OC(C)(C)C

Synonyms

BOC2O; C,C’-bis(1,1-Dimethylethyl) Ester Dicarbonic Acid; Bis(1,1-dimethylethyl) Ester Dicarbonic Acid; Oxydi-formic Acid Di-tert-butyl Ester; BOC-anhydride; Bis(1,1-dimethylethyl) Dicarbonate; Bis(tert-butyl) Dicarbonate; Di-tert-butyl Dicarbonate;

Canonical SMILES

CC(C)(C)OC(=O)OC(=O)OC(C)(C)C

Boc2O is a synthetic compound, not found naturally. It serves as a protecting group reagent in organic chemistry, particularly for amines (amino groups) in molecules []. Protecting groups are introduced to temporarily block the reactivity of a functional group while allowing chemical modifications at other sites in the molecule. Boc2O introduces the Boc (tert-butoxycarbonyl) protecting group, which can be selectively removed under mild acidic conditions. This property is crucial in the multi-step synthesis of complex molecules.


Molecular Structure Analysis

Boc2O has a symmetrical structure with two tert-butyl groups (C(CH3)3) connected to a central carbonate (CO3) moiety. The tert-butyl groups are bulky and electron-donating, influencing the reactivity of the molecule [].


Chemical Reactions Analysis

Synthesis

Balanced Chemical Equation:

COCl2 + 2tBuOH → Boc2O + 2HCl

Reactions with Amines (Boc Protection)

Boc2O reacts with amines to introduce the Boc protecting group. The reaction is typically performed under basic conditions (using a tertiary amine like triethylamine) in an organic solvent.

Balanced Chemical Equation (Example with Primary Amine):

R-NH2 + Boc2O → R-NH-Boc + CO2 + tBuOH

where R represents an organic group.

Boc Deprotection

The Boc protecting group can be selectively removed under acidic conditions. This allows the free amine to be regenerated at a desired stage in the synthesis.

Balanced Chemical Equation (Example with Trifluoroacetic Acid):

R-NH-Boc + CF3COOH → R-NH2 + Boc-O-CF3 + CO2

Physical and Chemical Properties

  • Molecular Formula: C10H18O5
  • Molar Mass: 218.25 g/mol
  • Physical State: Colorless solid []
  • Melting Point: 23-24 °C []
  • Boiling Point: 56-57 °C (at 0.5 mmHg) []
  • Solubility: Soluble in most organic solvents like dichloromethane, tetrahydrofuran, and dimethylformamide []
  • Stability: Decomposes in water and under acidic or basic conditions []

Protecting Group Introduction:

Boc2O serves as a crucial reagent for introducing the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is a selective and acid-labile protecting group frequently employed in peptide synthesis []. It selectively reacts with the amino group (NH2) of an amino acid, temporarily masking its reactivity while allowing other functionalities within the molecule to be manipulated. This temporary protection allows for the controlled formation of peptide bonds between specific amino acids while leaving the Boc-protected amino group unreactive []. The Boc group can be readily removed under specific acidic conditions, revealing the original amino group for further reactions. This controlled protection and deprotection strategy is vital for constructing complex peptides with desired sequences [].

Physical Description

OtherSolid

XLogP3

2.7

UNII

Z10Q236C3G

GHS Hazard Statements

Aggregated GHS information provided by 165 companies from 25 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 165 companies. For more detailed information, please visit ECHA C&L website;
Of the 24 notification(s) provided by 164 of 165 companies with hazard statement code(s):;
H225 (29.27%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (65.24%): Flammable liquid and vapor [Warning Flammable liquids];
H228 (17.07%): Flammable solid [Danger Flammable solids];
H315 (99.39%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (97.56%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (17.07%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (82.32%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (98.78%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (60.98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

24424-99-5

Wikipedia

Di-tert-butyl dicarbonate

General Manufacturing Information

Pharmaceutical and medicine manufacturing
Dicarbonic acid, 1,3-bis(1,1-dimethylethyl) ester: ACTIVE

Dates

Modify: 2023-08-15

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